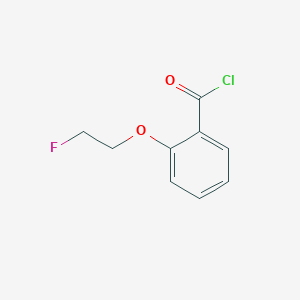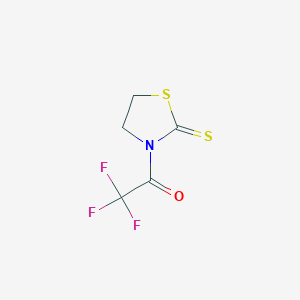
Rubanthrone A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rubanthrone A is a naturally occurring anthrone derivative isolated from the aerial parts of Rubus ulmifolius Schott. This compound has garnered significant attention due to its unique chemical structure and potential biological activities, particularly its antimicrobial properties against Staphylococcus aureus .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Rubanthrone A involves the extraction of the compound from the plant Rubus ulmifolius. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the anthrone derivatives. The isolated compounds are then purified using chromatographic techniques, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from natural sources .
化学反应分析
Types of Reactions: Rubanthrone A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another within the molecule.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinone derivatives, while reduction may produce hydroanthrone derivatives .
科学研究应用
Chemistry: Used as a precursor for synthesizing other anthrone derivatives and studying their chemical properties.
Biology: Investigated for its antimicrobial activity, particularly against Staphylococcus aureus.
Medicine: Potential therapeutic applications due to its antimicrobial properties.
Industry: Potential use in the development of antimicrobial agents for various industrial applications
作用机制
The mechanism of action of Rubanthrone A involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific molecular pathways involved in bacterial cell wall synthesis, ultimately resulting in cell lysis and death .
相似化合物的比较
Rubanthrone B: Another anthrone derivative isolated from Rubus ulmifolius with similar antimicrobial properties.
Rubanthrone C: A structurally related compound with potential biological activities.
Uniqueness: Rubanthrone A is unique due to its specific chemical structure and potent antimicrobial activity against Staphylococcus aureus. Its distinct molecular interactions and pathways set it apart from other anthrone derivatives .
This compound continues to be a subject of scientific interest due to its promising applications and potential for further research in various fields.
属性
分子式 |
C17H14O10 |
|---|---|
分子量 |
378.3 g/mol |
IUPAC 名称 |
methyl 2-(1,2,3,4,6,7,8-heptahydroxy-10-oxo-9H-anthracen-9-yl)acetate |
InChI |
InChI=1S/C17H14O10/c1-27-7(19)3-4-8-5(2-6(18)12(21)13(8)22)11(20)10-9(4)14(23)16(25)17(26)15(10)24/h2,4,18,21-26H,3H2,1H3 |
InChI 键 |
USQRHPAGZSOQNO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1C2=C(C(=C(C=C2C(=O)C3=C1C(=C(C(=C3O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



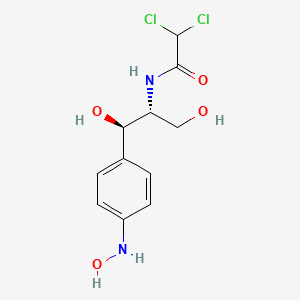
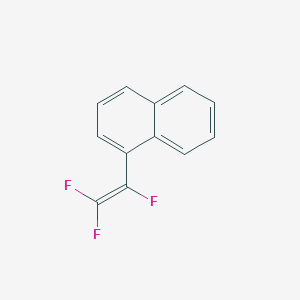

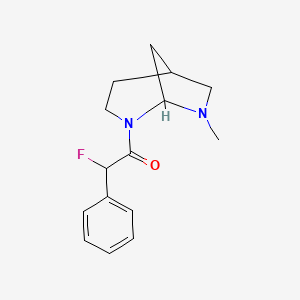
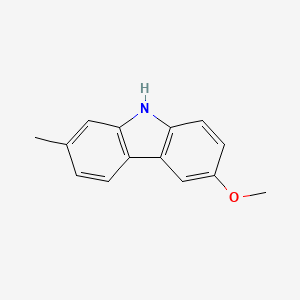
![(5S,8S,9R,10S,13S,14S,17S)-9-fluoro-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13418520.png)

![N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium](/img/structure/B13418527.png)

